REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.62 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through cotton
|
Type
|
WASH
|
Details
|
the cotton washed with DCM (5 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 95% ethanol (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed with DCM (20 mL)
|
Type
|
ADDITION
|
Details
|
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with DCM (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined DCM extracts dried
|
Type
|
CUSTOM
|
Details
|
(phase separation filter)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 95% ethanol (3 mL)
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.62 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through cotton
|
Type
|
WASH
|
Details
|
the cotton washed with DCM (5 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 95% ethanol (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed with DCM (20 mL)
|
Type
|
ADDITION
|
Details
|
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with DCM (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined DCM extracts dried
|
Type
|
CUSTOM
|
Details
|
(phase separation filter)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 95% ethanol (3 mL)
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.62 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through cotton
|
Type
|
WASH
|
Details
|
the cotton washed with DCM (5 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 95% ethanol (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed with DCM (20 mL)
|
Type
|
ADDITION
|
Details
|
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with DCM (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined DCM extracts dried
|
Type
|
CUSTOM
|
Details
|
(phase separation filter)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 95% ethanol (3 mL)
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |